REACTION_CXSMILES
|
[OH:1][CH:2]([C:6]1[O:7][CH:8]=[CH:9][CH:10]=1)[CH2:3][CH:4]=[CH2:5].O.CC(C)=[O:14]>>[OH:1][CH:2]([C:6]1[O:7][CH:8]=[CH:9][CH:10]=1)[CH2:3][CH:4]=[CH2:5].[OH:14][CH:6]1[CH:2]([CH2:3][CH:4]=[CH2:5])[C:8](=[O:7])[CH:9]=[CH:10]1 |f:1.2|
|
Name
|
polyphosphoric acid
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC(CC=C)C=1OC=CC1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
O.CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
After having been stirred at 55° C. for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture was stripped of the acetone by distillation
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted twice with 300 ml of ether
|
Type
|
WASH
|
Details
|
The extract solution was washed with an aqueous sodium hydrogencarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated sodium chloride solution, dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
freed from the solvent by distillation
|
Type
|
CUSTOM
|
Details
|
to obtain 9.5 g of a concentrate
|
Type
|
DISTILLATION
|
Details
|
On distillation of the concentrate
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC=C)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g |
Name
|
|
Type
|
product
|
Smiles
|
OC1C=CC(C1CC=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH:2]([C:6]1[O:7][CH:8]=[CH:9][CH:10]=1)[CH2:3][CH:4]=[CH2:5].O.CC(C)=[O:14]>>[OH:1][CH:2]([C:6]1[O:7][CH:8]=[CH:9][CH:10]=1)[CH2:3][CH:4]=[CH2:5].[OH:14][CH:6]1[CH:2]([CH2:3][CH:4]=[CH2:5])[C:8](=[O:7])[CH:9]=[CH:10]1 |f:1.2|
|
Name
|
polyphosphoric acid
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC(CC=C)C=1OC=CC1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
O.CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
After having been stirred at 55° C. for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture was stripped of the acetone by distillation
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted twice with 300 ml of ether
|
Type
|
WASH
|
Details
|
The extract solution was washed with an aqueous sodium hydrogencarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated sodium chloride solution, dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
freed from the solvent by distillation
|
Type
|
CUSTOM
|
Details
|
to obtain 9.5 g of a concentrate
|
Type
|
DISTILLATION
|
Details
|
On distillation of the concentrate
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC=C)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g |
Name
|
|
Type
|
product
|
Smiles
|
OC1C=CC(C1CC=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |